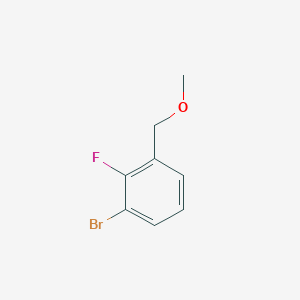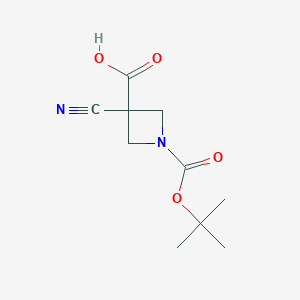
1-Boc-3-cyanoazetidine-3-carboxylic acid
描述
1-Boc-3-cyanoazetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H14N2O4 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a carboxylic acid functional group attached to an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Boc-3-cyanoazetidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-cyanoazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired Boc-protected product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of high-purity reagents. The scalability of the process is crucial for large-scale production, ensuring that the compound can be produced efficiently and cost-effectively.
化学反应分析
Types of Reactions: 1-Boc-3-cyanoazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, often with nucleophiles such as amines or alcohols, leading to the formation of substituted azetidines.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a typical reagent for Boc deprotection.
Reduction: LiAlH4 in tetrahydrofuran (THF) is a standard reducing agent for converting cyano groups to amines.
Major Products Formed:
Substitution: Substituted azetidines with various functional groups.
Hydrolysis: 3-cyanoazetidine-3-carboxylic acid.
Reduction: 3-aminomethylazetidine-3-carboxylic acid.
科学研究应用
1-Boc-3-cyanoazetidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways.
Medicine: It is an intermediate in the synthesis of pharmaceutical agents, including potential drugs for treating various diseases.
Industry: The compound’s derivatives are used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-Boc-3-cyanoazetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor antagonists. The cyano group can interact with active sites of enzymes, while the Boc group provides steric protection during synthetic transformations. The azetidine ring structure contributes to the compound’s stability and reactivity, facilitating its role in various biochemical pathways.
相似化合物的比较
1-Boc-3-cyanoazetidine-3-carboxylic acid can be compared with other azetidine derivatives:
1-Boc-3-aminomethylazetidine-3-carboxylic acid: Similar structure but with an amine group instead of a cyano group, leading to different reactivity and applications.
1-Boc-3-hydroxyazetidine-3-carboxylic acid: Contains a hydroxyl group, making it useful in different synthetic pathways.
3-cyanoazetidine-3-carboxylic acid: Lacks the Boc protecting group, which affects its stability and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in synthetic applications and potential for diverse biological activities.
属性
IUPAC Name |
3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h5-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXUUIMQZYMXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


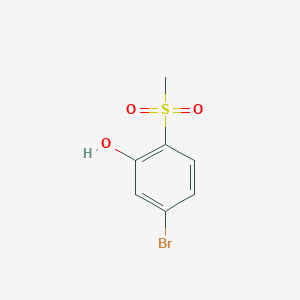

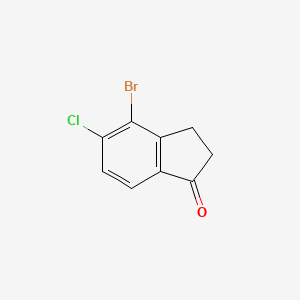
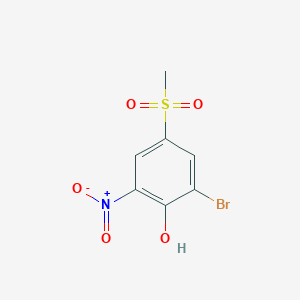

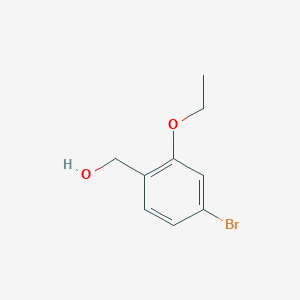



![tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1374750.png)
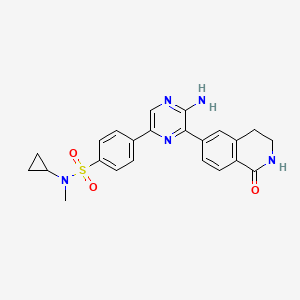
![[2-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1374753.png)
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1374754.png)
